2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one
Overview
Description
2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10ClFO. It is a fine chemical intermediate used in various organic synthesis processes. This compound is characterized by its unique structure, which includes a chloro group, a fluoro group, and two methyl groups attached to a phenyl ring, making it a versatile building block in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one typically involves the reaction of 4-fluoro-3,5-dimethylbenzaldehyde with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in alcohol solvents like methanol or ethanol at room temperature.
Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted ethanones.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids.
Scientific Research Applications
2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloro group acts as a leaving group, facilitating nucleophilic attack. The fluoro and methyl groups influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one
- 2-Chloro-1-(4-fluorophenyl)ethan-1-one
- 2-Chloro-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which provides distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of compounds with specific biological and chemical activities .
Properties
IUPAC Name |
2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-6-3-8(9(13)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYMXRQJCIZXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239708 | |
Record name | 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176548-89-3 | |
Record name | 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176548-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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